5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 5376-77-2
VCID: VC20168124
InChI: InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C23H37FO5S
Molecular Weight: 444.6 g/mol

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid

CAS No.: 5376-77-2

Cat. No.: VC20168124

Molecular Formula: C23H37FO5S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid - 5376-77-2

Specification

CAS No. 5376-77-2
Molecular Formula C23H37FO5S
Molecular Weight 444.6 g/mol
IUPAC Name 5-fluorosulfonyl-2-hexadecoxybenzoic acid
Standard InChI InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)
Standard InChI Key OBCPNXNWOHAEJT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Benzoic acid backbone: Provides a rigid aromatic core with carboxylic acid functionality at the 1-position.

  • Fluorosulfonyl group (-SO₂F): A strong electron-withdrawing group at the 5-position, conferring electrophilic reactivity and potential for nucleophilic substitution reactions.

  • Hexadecyloxy chain (-OC₁₆H₃₃): A long hydrophobic alkyl ether chain at the 2-position, enhancing lipid solubility and surfactant-like behavior.

Table 1: Structural and Identifier Data

PropertyValue
CAS Number5376-77-2
IUPAC Name5-fluorosulfonyl-2-hexadecoxybenzoic acid
Molecular FormulaC₂₃H₃₇FO₅S
Molecular Weight444.6 g/mol
Canonical SMILESCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
InChIKeyOBCPNXNWOHAEJT-UHFFFAOYSA-N

The amphiphilic nature arises from the juxtaposition of the polar fluorosulfonyl/carboxylic acid groups and the nonpolar hexadecyloxy chain, enabling interactions with both hydrophilic and hydrophobic environments.

Synthesis and Production

Synthetic Pathways

While no direct synthesis route for 5-(fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is documented in the literature, analogous compounds suggest plausible strategies:

  • Friedel-Crafts Acylation: Acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of AlCl₃, followed by oxidation with sodium hypochlorite, as demonstrated in the synthesis of 2,4-dichloro-5-fluorobenzoic acid .

  • Etherification: Introduction of the hexadecyloxy group via nucleophilic substitution of a halogenated benzoic acid precursor with hexadecanol under basic conditions.

  • Sulfonation/Fluorination: Sequential sulfonation and fluorination of a hydroxyl-substituted benzoic acid derivative.

Reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid side reactions involving the reactive fluorosulfonyl group .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to exhibit limited water solubility due to the long alkyl chain, with enhanced solubility in organic solvents like dichloromethane or chloroform.

  • Thermal Stability: The fluorosulfonyl group may decompose at elevated temperatures (>150°C), releasing sulfur oxides and hydrogen fluoride .

  • pH Sensitivity: The carboxylic acid group (pKa ~4.2) confers pH-dependent solubility, ionizing in basic media to form water-soluble salts.

Table 2: Key Physicochemical Parameters

PropertyValue/Behavior
Melting PointNot reported; estimated 80–100°C
LogP (Octanol-Water)Predicted ≈6.5 (high lipophilicity)
Stability in AirMoisture-sensitive; store under inert gas
ParameterGuideline
Personal Protective EquipmentGloves, goggles, fume hood
Storage Conditions-20°C, under argon or nitrogen
Incompatible MaterialsStrong bases, oxidizing agents

Comparative Analysis

Analogous Compounds

  • 5-(Fluorosulfonyl)-2-methoxybenzoic acid (CAS 2488-50-8): Shorter methoxy chain reduces lipophilicity (LogP ≈2.1), favoring aqueous solubility over membrane permeability .

  • 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid (CID 3618475): Replacement of oxygen with sulfur in the alkyl chain increases chemical stability but reduces hydrogen-bonding capacity .

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